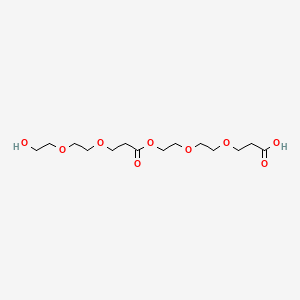
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system . This compound is particularly valuable in the synthesis of PROTACs due to its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid involves the reaction of polyethylene glycol (PEG) derivatives with propionic acid. The process typically includes the following steps:
Activation of PEG: PEG is activated using a suitable reagent such as tosyl chloride or mesyl chloride to form PEG-tosylate or PEG-mesylate.
Nucleophilic Substitution: The activated PEG undergoes nucleophilic substitution with a hydroxy-terminated PEG derivative to form Hydroxy-PEG2.
Esterification: The Hydroxy-PEG2 is then esterified with propionic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The nucleophilic substitution and esterification reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid undergoes several types of chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Nucleophilic Substitution: Reaction with nucleophiles to replace the hydroxy group.
Oxidation: Oxidation of the hydroxy group to form ketones or aldehydes.
Common Reagents and Conditions
Esterification: Carboxylic acids, acidic catalysts (e.g., sulfuric acid), and heat.
Nucleophilic Substitution: Nucleophiles such as amines or thiols, and basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Esters: Formed from esterification reactions.
Substituted PEG Derivatives: Formed from nucleophilic substitution reactions.
Ketones/Aldehydes: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome system.
Medicine: Potential therapeutic applications in targeted protein degradation for diseases such as cancer.
Industry: Utilized in the production of specialized polymers and materials.
Mecanismo De Acción
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
- Hydroxy-PEG2-CH2CH2COO-PEG2-acetic acid
- Hydroxy-PEG2-CH2CH2COO-PEG2-butyric acid
- Hydroxy-PEG2-CH2CH2COO-PEG2-valeric acid
Uniqueness
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is unique due to its specific structure, which provides optimal flexibility and stability as a PROTAC linker. Its ability to form stable ester bonds and undergo various chemical reactions makes it a versatile tool in the synthesis of PROTACs .
Propiedades
Fórmula molecular |
C14H26O9 |
|---|---|
Peso molecular |
338.35 g/mol |
Nombre IUPAC |
3-[2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoyloxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H26O9/c15-3-6-21-9-7-20-5-2-14(18)23-12-11-22-10-8-19-4-1-13(16)17/h15H,1-12H2,(H,16,17) |
Clave InChI |
VTFOHEBMMRPUJE-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOC(=O)CCOCCOCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


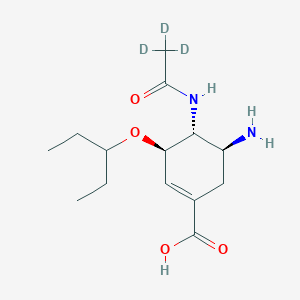
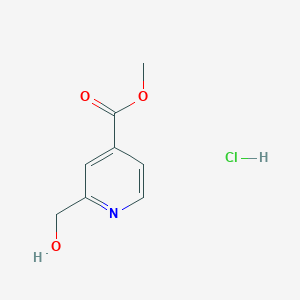
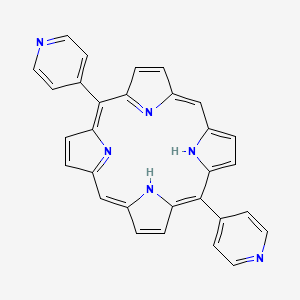
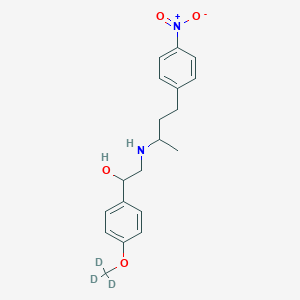
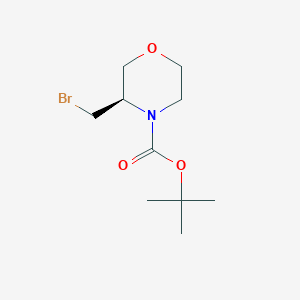
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
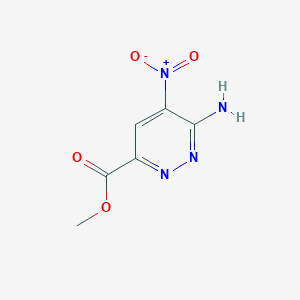
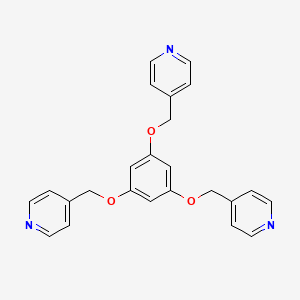
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)

![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
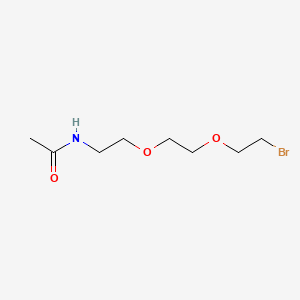
![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
